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Compound of Interest

Compound Name: Diisopropyl maleate

Cat. No.: B158051

Chemical Identity and Structure

Diisopropyl maleate is the diester of maleic acid and isopropanol. Its chemical structure is
characterized by a central four-carbon chain containing a cis-configured carbon-carbon double
bond, with carboxyl groups at either end esterified with isopropyl groups. The systematic
IUPAC name for this compound is dipropan-2-yl (Z)-but-2-enedioate.[1] The "Z" configuration
denotes that the higher priority substituents on each carbon of the double bond are on the
same side, resulting in a cis-isomer.

Synonyms:

 |Isopropyl Maleate

e 2-Butenedioic acid (22)-, 1,4-bis(1-methylethyl) ester
e Maleic acid, diisopropyl ester

e (2)-2-Butenedioic acid diisopropy! ester[2][3]

The core structure consists of a but-2-enedioate backbone, with two propan-2-yl (isopropyl)
groups attached via ester linkages.

Caption: 2D structure of Diisopropyl maleate (dipropan-2-yl (Z)-but-2-enedioate).
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Physicochemical Properties

The physicochemical properties of Diisopropyl maleate are summarized in the table below.

These properties are crucial for its application in various chemical syntheses and formulations.

Property

Value

Molecular Formula

C1oH1604[1][2][4]

Molecular Weight

200.23 g/mol [1][2][4]

CAS Registry Number

10099-70-4[2][3]

Physical State Liquid[2]

Melting Point -30.15°C[2]

Boiling Point 225.5°C at 760 mmHg|[2]
Density 1.027 g/cm3[2]

Refractive Index

1.445[2]

Water Solubility

9.9 g/L at 20°C[2]

Vapor Pressure

6.2 Pa at 25°C[2]

Flash Point

112.3°C[2]

LogP (Octanol-Water)

1.95[2]

Experimental Protocols

Synthesis of Diisopropyl Maleate via Esterification

A common and conventional method for the synthesis of Diisopropyl maleate is the direct

esterification of maleic anhydride with isopropanol.[1] This reaction is typically acid-catalyzed.

Reaction Scheme: Maleic Anhydride + 2 Isopropanol — Diisopropyl maleate + Water
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Caption: General workflow for the synthesis of Diisopropyl maleate.
Detailed Methodology:

e Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, maleic anhydride and isopropanol are combined. A typical molar ratio of
maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]

o Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to
the mixture. The amount of catalyst is typically a small percentage of the mass of maleic
anhydride.

e Reaction: The mixture is heated to a temperature between 70°C and 110°C and stirred
under reflux for a period of 3 to 8 hours.[3] The reaction progress can be monitored by
techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

o Workup: After the reaction is complete, the mixture is allowed to cool to room temperature.
The crude product is then washed with water and a mild base (e.g., sodium bicarbonate
solution) to remove unreacted acid and catalyst. The organic layer is separated.

 Purification: The crude Diisopropyl maleate is purified by vacuum distillation to yield the
final product.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b158051?utm_src=pdf-body-img
https://www.benchchem.com/product/b158051?utm_src=pdf-body
https://patents.google.com/patent/CN103288634A/en
https://patents.google.com/patent/CN103288634A/en
https://www.benchchem.com/product/b158051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural Characterization

The structure of the synthesized Diisopropyl maleate can be confirmed using standard
spectroscopic technigues.

3.2.1 Infrared (IR) Spectroscopy

Methodology: A small drop of the purified liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The sample is then analyzed
using an FTIR spectrometer over a range of 4000-650 cm™1,

Expected Absorptions:

C=0 Stretch: A strong absorption peak is expected in the range of 1750-1715 cm™1
characteristic of an a,3-unsaturated ester.

e C-O Stretch: Intense peaks will be present in the 1300-1000 cm~1 region, corresponding to
the C-O single bond stretches of the ester group.

o C=C Stretch: A peak corresponding to the carbon-carbon double bond stretch is expected
around 1640 cm~1.

e C-H Stretch: Peaks just below 3000 cm~* will be present due to the sp3 hybridized carbons of
the isopropyl groups.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A sample of Diisopropyl maleate (approximately 10-20 mg) is dissolved in a
deuterated solvent (e.g., CDCIs) in an NMR tube. *H and 13C NMR spectra are then acquired
on an NMR spectrometer.

Expected *H NMR Signals:

 Olefinic Protons (-CH=CH-): A singlet or two doublets (depending on the resolution and
coupling) are expected around 6.0-6.5 ppm, integrating to 2 protons. The cis-coupling
constant would be in the range of 5-14 Hz.
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 |Isopropyl Methine Proton (-CH(CHs)2): A septet is expected around 4.9-5.2 ppm, integrating
to 2 protons.

 |Isopropyl Methyl Protons (-CH(CHs)2): A doublet is expected around 1.2-1.4 ppm, integrating
to 12 protons.

Expected 13C NMR Signals:

Carbonyl Carbon (C=0): A signal in the range of 165-175 ppm.

Olefinic Carbons (-CH=CH-): Signals in the range of 120-140 ppm.

Isopropyl Methine Carbon (-CH(CHs)z2): A signal in the range of 65-75 ppm.

Isopropyl Methyl Carbons (-CH(CHs)2): A signal in the range of 20-25 ppm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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